5-isobutyl-1H-1,2,4-triazol-3-amine nitrate
Description
5-Isobutyl-1H-1,2,4-triazol-3-amine nitrate is a chemical compound with the molecular formula C6H12N4 and a molecular weight of 140.19 g/mol. This compound is part of the triazole family, which are heterocyclic aromatic organic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring structure. Triazoles are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Properties
IUPAC Name |
5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine;nitric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.HNO3/c1-4(2)3-5-8-6(7)10-9-5;2-1(3)4/h4H,3H2,1-2H3,(H3,7,8,9,10);(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZCTUTJTXUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)N.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-isobutyl-1H-1,2,4-triazol-3-amine nitrate typically involves the reaction of isobutylamine with a suitable triazole precursor under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and reaction times to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity of the final product. The choice of raw materials, reaction conditions, and purification techniques are optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Isobutyl-1H-1,2,4-triazol-3-amine nitrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-isobutyl-1H-1,2,4-triazol-3-amine nitrate is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other functional materials.
Biology: In biological research, this compound can be used as a probe or inhibitor in various biochemical assays. Its ability to interact with specific enzymes or receptors makes it a useful tool for studying biological processes and pathways.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its structural similarity to other biologically active molecules allows it to be explored as a lead compound in drug discovery programs.
Industry: In the industrial sector, 5-isobutyl-1H-1,2,4-triazol-3-amine nitrate can be used in the production of specialty chemicals, coatings, and advanced materials. Its unique properties may contribute to the development of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which 5-isobutyl-1H-1,2,4-triazol-3-amine nitrate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound without the isobutyl group.
5-Propyl-1H-1,2,4-triazol-3-amine nitrate: A structurally similar compound with a propyl group instead of an isobutyl group.
5-Butyl-1H-1,2,4-triazol-3-amine nitrate: Another analog with a butyl group.
Uniqueness: 5-Isobutyl-1H-1,2,4-triazol-3-amine nitrate is unique due to its specific isobutyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may provide advantages in certain applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
